molecular formula C19H24BrNO3 B2975870 Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate CAS No. 352225-77-5

Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate

Cat. No.: B2975870
CAS No.: 352225-77-5
M. Wt: 394.309
InChI Key: RQGZADRFVAJNKA-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(2-bromo-5,5-dimethyl-3-oxo-1-cyclohexenyl)amino]phenyl}butanoate is a brominated cyclohexenyl derivative featuring a ketone group, a dimethyl-substituted cyclohexenyl ring, and a butanoate ester linked via a phenylamino group. Its molecular formula is C₁₉H₂₃BrNO₃, with a molecular weight of 402.29 g/mol.

Properties

IUPAC Name

methyl 4-[4-[(2-bromo-5,5-dimethyl-3-oxocyclohexen-1-yl)amino]phenyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrNO3/c1-19(2)11-15(18(20)16(22)12-19)21-14-9-7-13(8-10-14)5-4-6-17(23)24-3/h7-10,21H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGZADRFVAJNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)CCCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate

This compound (C₂₅H₁₉BrN₄O₆, MW: 575.35 g/mol) shares a bromine atom and ester group with the target compound but diverges in core structure. Key differences include:

Feature Target Compound Triazine Analog ()
Core Ring System Cyclohexenyl (non-aromatic, conjugated enone) 1,3,5-Triazine (aromatic, nitrogen-rich)
Key Functional Groups Bromo, ketone, ester Bromo, formyl, methoxy, triazine
Substituents 5,5-Dimethyl, 3-oxo on cyclohexenyl; phenylamino-butanoate 4-Methoxyphenoxy, 4-bromo-2-formylphenoxy on triazine; benzoate ester
Potential Applications Medicinal chemistry (e.g., kinase inhibition) Materials science (e.g., ligands for metal coordination, supramolecular chemistry)

Functional and Reactivity Comparisons

  • Bromine Reactivity : In the target compound, bromine is positioned on the cyclohexenyl ring, favoring elimination or nucleophilic substitution. In the triazine analog, bromine resides on a phenyl ring, rendering it less reactive under mild conditions .
  • Electrophilic Sites: The target compound’s ketone and enone systems offer sites for Michael additions or redox reactions, while the triazine’s electron-deficient core enables nucleophilic aromatic substitutions .
  • Solubility : The triazine analog’s polar nitrogen atoms and methoxy groups enhance aqueous solubility compared to the lipophilic cyclohexenyl system of the target compound.

Target Compound

  • Medicinal Chemistry : Cyclohexenyl ketones are explored as anti-cancer agents due to their ability to modulate kinase activity. The bromine atom may enhance target binding via halogen bonding .
  • Structural Analysis : Crystallographic data (if available) could be refined using SHELX software, as demonstrated in small-molecule studies .

Triazine Analog

  • Materials Science : Triazines serve as ligands in coordination polymers or catalysts. The formyl and methoxy groups enable further functionalization for sensor design .

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